molecular formula C31H28N4O6 B1193686 TAMRA maleimide, 6-isomer

TAMRA maleimide, 6-isomer

Cat. No. B1193686
M. Wt: 552.588
InChI Key: LLYYNGSVFARFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAMRA (aka TMR or tetramethylrhodamine) is a xanthene dye that has been used as a fluorescent label for decades. Xanthene dyes are available as two isomers (called 5- and 6-isomers) that have almost identical fluorescent properties, but need to be separated to avoid doubling and smearing of labeled product peaks or bands during chromatography or electrophoresis. This is a pure 6-isomer of TAMRA maleimide, used for the labeling of proteins and peptides via thiol (SH) groups

Scientific Research Applications

Spectral Properties and Applications in Bioconjugation

TAMRA maleimide, 6-isomer, has been utilized in various scientific studies due to its unique spectral properties. For instance, Christie et al. (2009) synthesized a thiolated dimeric tetramethylrhodamine (TAMRA) that exhibited distinct spectral properties in reduced and oxidized forms, showing potential use as a fluorescent probe in cellular tracking systems and as a dye-labeling reagent (Christie, Tadiello, Chamberlain, & Grainger, 2009).

Synthesis and Use in DNA Probes

Kvach et al. (2009) reported the practical synthesis of 5- and 6-carboxytetramethylrhodamines (TAMRAs), including the 6-isomer. They developed hydroxyprolinol-based phosphoramidite reagents suitable for oligonucleotide synthesis, indicating the use of TAMRA isomers in DNA probes (Kvach, Stepanova, Prokhorenko, Stupak, Bolibrukh, Korshun, & Shmanai, 2009).

Maleimide Building Blocks for Chemical Functionalization

Discekici et al. (2018) developed a novel endo furan-protected maleimide building block. This facilitated the quantitative and selective introduction of functional maleimide groups through temperature modulation, underscoring its potential in chemical functionalization (Discekici, St Amant, Nguyen, Lee, Hawker, & Read de Alaniz, 2018).

Applications in Bioconjugation and Bioactive PEG Hydrogels

Renault et al. (2018) discussed the diverse applications of maleimides in bioconjugation, including maleimide-based antibody-drug conjugates used in cancer therapies. They highlighted the fluorescence quenching ability of maleimides in the preparation of fluorogenic probes for specific detection of thiol analytes (Renault, Fredy, Renard, & Sabot, 2018). Additionally, Phelps et al. (2012) described the use of engineered polyethylene glycol-maleimide matrices in regenerative medicine, improving reaction efficiency and versatility for cell delivery (Phelps, Enemchukwu, Fiore, Sy, Murthy, Sulchek, Barker, & García, 2012).

Synthesis and Use in Mucoadhesive Polymers

Sahatsapan et al. (2018) synthesized and evaluated 6-maleimidohexanoic acid-grafted chitosan for transmucosal drug delivery, demonstrating its potential as a novel material for developing mucoadhesive drug delivery systems with enhanced properties (Sahatsapan, Rojanarata, Ngawhirunpat, Opanasopit, & Tonglairoum, 2018).

Stability of Maleimide-Thiol Conjugates

Fontaine et al. (2015) explored the stability of maleimide-thiol conjugates, commonly used in bioconjugation of drugs to macromolecules. They determined rates of ring-opening hydrolysis and thiol exchange, crucial for understanding the stability and efficacy of these conjugates (Fontaine, Reid, Robinson, Ashley, & Santi, 2015).

properties

Molecular Formula

C31H28N4O6

Molecular Weight

552.588

IUPAC Name

3',6'-bis(dimethylamino)-N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide

InChI

InChI=1S/C31H28N4O6/c1-33(2)19-6-9-22-25(16-19)40-26-17-20(34(3)4)7-10-23(26)31(22)24-15-18(5-8-21(24)30(39)41-31)29(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H,32,38)

InChI Key

LLYYNGSVFARFNI-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C2C(OC(C=C(N(C)C)C=C3)=C3C2(C4=CC(C(NCCN5C(C=CC5=O)=O)=O)=CC=C46)OC6=O)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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